molecular formula C15H20N2O2 B4502606 N-isobutyl-3-(2-oxo-1-pyrrolidinyl)benzamide

N-isobutyl-3-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No.: B4502606
M. Wt: 260.33 g/mol
InChI Key: XQGMGXYVNJMUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3-(2-oxo-1-pyrrolidinyl)benzamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

N-isobutyl-3-(2-oxo-1-pyrrolidinyl)benzamide and its derivatives show promise in cancer treatment due to their ability to inhibit histone deacetylases (HDACs). One such derivative, MGCD0103, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Synthesis of Pyrrole Derivatives

These compounds are utilized in the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, a process crucial in developing new pharmaceutical compounds (Browne et al., 1981).

Development of Novel Chemical Structures

The palladium-catalyzed reaction of acetyl oximes with isocyanides, involving these benzamide derivatives, leads to the synthesis of 2H-pyrrol-2-imines, extending to the synthesis of 1H-pyrrole-2,3-dione/1H-benzo[g]indole-2,3-dione derivatives (Senadi et al., 2017).

Targeted Drug Delivery in Melanoma

Benzamide derivatives, including this compound, have been synthesized and tested for targeted drug delivery in melanoma treatment, showing high toxicity against melanoma cells and promising results in mouse melanoma models (Wolf et al., 2004).

Structural Studies in Molecular Dynamics

The structural study of N-(1-Benzoyl-3-Pyrrolidinyl) Benzamide, a related compound, through NMR spectroscopy and molecular dynamics calculation, reveals insights into the conformational heterogeneity of these compounds, which is significant for understanding their biological activity (Park et al., 2000).

Development of Antitumor Agents

Synthetic benzamide derivatives, including this compound, have been investigated for their potential as histone deacetylase inhibitors, leading to the development of novel antitumor agents like MS-27-275 with marked in vivo antitumor activity against human tumors (Saito et al., 1999).

Properties

IUPAC Name

N-(2-methylpropyl)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)12-5-3-6-13(9-12)17-8-4-7-14(17)18/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMGXYVNJMUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.